molecular formula C13H9NO B8739445 3-(1-Benzofuran-2-YL)pyridine

3-(1-Benzofuran-2-YL)pyridine

Katalognummer: B8739445
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: OWGBSRBTVUFAMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Benzofuran-2-YL)pyridine is a heterocyclic compound that features a benzofuran ring fused with a pyridine ring

Vorbereitungsmethoden

The synthesis of 3-(1-Benzofuran-2-YL)pyridine can be achieved through several methods. One common synthetic route involves the cyclization of 2-(3-pyridyl)phenol with appropriate reagents under specific conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed to form the benzofuran ring. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-(1-Benzofuran-2-YL)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the oxygen atom. Common reagents include halogens and nitrating agents.

Wissenschaftliche Forschungsanwendungen

3-(1-Benzofuran-2-YL)pyridine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1-Benzofuran-2-YL)pyridine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

3-(1-Benzofuran-2-YL)pyridine can be compared with other benzofuran derivatives, such as:

    2-(2-Pyridyl)benzofuran: Similar in structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.

    2-(4-Pyridyl)benzofuran: Another isomer with the pyridine ring at the fourth position, which also exhibits unique properties.

    Benzothiophene: A sulfur analog of benzofuran, which has different electronic and chemical characteristics.

Eigenschaften

Molekularformel

C13H9NO

Molekulargewicht

195.22 g/mol

IUPAC-Name

3-(1-benzofuran-2-yl)pyridine

InChI

InChI=1S/C13H9NO/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9H

InChI-Schlüssel

OWGBSRBTVUFAMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.